molecular formula C14H19NO4S B2650932 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 345990-55-8

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2650932
CAS No.: 345990-55-8
M. Wt: 297.37
InChI Key: OSBDCONCGNJQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H19NO4S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl group attached to a 4-ethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the 4-Ethylphenyl Group: The 4-ethylphenyl group is attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-[(4-Phenyl)sulfonyl]piperidine-4-carboxylic acid: Lacks the ethyl substituent on the phenyl ring.

    1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid: Contains a chlorine atom instead of an ethyl group.

Uniqueness

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-11-3-5-13(6-4-11)20(18,19)15-9-7-12(8-10-15)14(16)17/h3-6,12H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBDCONCGNJQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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